[2-(Cyclohex-1-en-1-yl)ethenyl](triethyl)silane
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Overview
Description
2-(Cyclohex-1-en-1-yl)ethenylsilane: is an organosilicon compound characterized by the presence of a cyclohexene ring attached to a vinyl group, which is further bonded to a triethylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohex-1-en-1-yl)ethenylsilane typically involves the hydrosilylation of cyclohexene with triethylsilane in the presence of a suitable catalyst. Common catalysts for this reaction include platinum-based catalysts such as Karstedt’s catalyst or chloroplatinic acid. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 2-(Cyclohex-1-en-1-yl)ethenylsilane follows similar synthetic routes but with optimized reaction conditions to maximize yield and efficiency. Continuous flow reactors and advanced catalytic systems are often employed to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohex-1-en-1-yl)ethenylsilane: undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are often used.
Major Products
The major products formed from these reactions include epoxides, diols, saturated silanes, and various functionalized silanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Cyclohex-1-en-1-yl)ethenylsilane: finds applications in several scientific research areas:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in the modification of biomolecules and as a building block in the synthesis of bioactive compounds.
Medicine: Explored for its potential in drug delivery systems and as a component in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including silicone-based polymers and coatings.
Mechanism of Action
The mechanism by which 2-(Cyclohex-1-en-1-yl)ethenylsilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The vinyl group allows for further functionalization, enabling the compound to participate in a wide range of chemical reactions. The triethylsilane moiety provides stability and enhances the compound’s reactivity in specific transformations.
Comparison with Similar Compounds
2-(Cyclohex-1-en-1-yl)ethenylsilane: can be compared with other similar compounds such as:
- Triisopropyl[(trimethylsilyl)ethynyl]silane
- tert-Butyldimethyl[(1-phenylethenyl)oxy]silane
These compounds share similar structural features but differ in their specific functional groups and reactivity. The unique combination of a cyclohexene ring and a triethylsilane moiety in 2-(Cyclohex-1-en-1-yl)ethenylsilane distinguishes it from these analogs, offering distinct advantages in certain applications.
Properties
CAS No. |
834907-94-7 |
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Molecular Formula |
C14H26Si |
Molecular Weight |
222.44 g/mol |
IUPAC Name |
2-(cyclohexen-1-yl)ethenyl-triethylsilane |
InChI |
InChI=1S/C14H26Si/c1-4-15(5-2,6-3)13-12-14-10-8-7-9-11-14/h10,12-13H,4-9,11H2,1-3H3 |
InChI Key |
VLYUHFCKTSRVDS-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C=CC1=CCCCC1 |
Origin of Product |
United States |
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